Specioside

Description

Specioside has been reported in Catalpa ovata, Stereospermum acuminatissimum, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O12/c25-9-14-17(29)18(30)19(31)23(33-14)35-22-16-13(7-8-32-22)20(21-24(16,10-26)36-21)34-15(28)6-3-11-1-4-12(27)5-2-11/h1-8,13-14,16-23,25-27,29-31H,9-10H2/b6-3+/t13-,14-,16-,17-,18+,19-,20+,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNVKBJSSSJNCI-UIBFFPKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C=CC4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)/C=C/C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318410 | |

| Record name | Specioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72514-90-0 | |

| Record name | Specioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72514-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Specioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072514900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Specioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Characterization & Handling of Specioside: A Technical Guide for Drug Discovery

Executive Summary

Specioside (6-O-(E)-p-coumaroylcatalpol) is a bioactive iridoid glycoside predominantly isolated from Catalpa speciosa (Northern Catalpa) and various Tabebuia species. Unlike its parent compound catalpol, specioside possesses a p-coumaroyl ester moiety at the C-6 position. This structural addition significantly alters its physicochemical behavior, enhancing UV detectability while introducing specific stability challenges related to ester hydrolysis and photo-isomerization.

This guide provides a rigorous technical analysis of specioside, designed to support researchers in extraction, stabilization, and analytical characterization. The protocols herein prioritize the preservation of the labile ester linkage, which is critical for maintaining biological efficacy, particularly its role in activating the Keap1-Nrf2 antioxidant pathway.

Chemical Identity & Structural Architecture

Specioside is an ester derivative of catalpol. Its core is a cyclopentane-[c]-pyran ring system (the iridoid skeleton) fused with a glucose moiety, acylated with p-coumaric acid.

| Property | Specification |

| IUPAC Name | [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^2,4]dec-7-en-5-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

| Common Name | Specioside; 6-O-(E)-p-coumaroylcatalpol |

| CAS Number | 72514-90-0 |

| Molecular Formula | |

| Molecular Weight | 508.47 g/mol |

| Stereochemistry | The p-coumaroyl group is typically in the trans (E) configuration.[1] |

Physicochemical Profile

Understanding the solubility and stability profile of specioside is non-negotiable for successful formulation and assay development.

Solubility & Lipophilicity

Specioside exhibits amphiphilic properties but remains predominantly polar due to the glucose moiety.

| Solvent System | Solubility Status | Application Notes |

| Methanol / Ethanol | High | Preferred solvents for extraction and stock solution preparation. |

| Water | Moderate to High | Soluble, but stability is pH-dependent. |

| Acetonitrile | Moderate | Used as the organic modifier in Reverse Phase HPLC. |

| Hexane / Chloroform | Insoluble | Useful for defatting crude extracts to remove chlorophyll/lipids without losing specioside. |

| DMSO | High | Standard for biological assays (stock > 10 mM). |

Partition Coefficient (LogP):

-

Value: ~ -0.9 (Computed)

-

Implication: The negative LogP indicates hydrophilicity. While the coumaroyl group adds some lipophilicity compared to catalpol (LogP ~ -2.5), specioside still requires transport mechanisms (e.g., GLUT transporters) or formulation aids for optimal cellular permeability.

Stability & Degradation Pathways

The structural integrity of specioside hinges on two labile points: the ester linkage and the olefinic double bond .

-

Hydrolysis (pH Sensitivity): The ester bond at C-6 is susceptible to hydrolysis under alkaline conditions (

) or in the presence of esterases, degrading specioside into Catalpol and p-Coumaric acid . -

Photo-Isomerization: The trans-double bond in the coumaroyl moiety can isomerize to the cis form upon exposure to UV light, altering receptor binding affinity.

-

Thermal Degradation: Prolonged heating (

) accelerates hydrolysis, especially in aqueous media.

Analytical Characterization (HPLC-DAD)

Expert Insight: Unlike catalpol, which lacks a strong chromophore and requires detection at 200–210 nm (where solvent noise is high), specioside's coumaroyl group absorbs strongly at 310–320 nm . This allows for high-sensitivity detection with minimal interference from non-aromatic impurities.

Validated HPLC Protocol

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna or Agilent Zorbax),

, -

Mobile Phase A:

Formic Acid in Water (Acidification suppresses ionization of phenolic groups, sharpening peaks). -

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate:

. -

Detection: DAD/UV at 310 nm (primary) and 210 nm (secondary).

-

Temperature:

(Do not exceed

Gradient Profile:

| Time (min) | % Mobile Phase B (ACN) |

|---|---|

| 0 | 10% |

| 20 | 40% |

| 25 | 90% (Wash) |

| 30 | 10% (Re-equilibration) |

Extraction & Purification Protocol

Objective: Isolate specioside from Catalpa speciosa bark while preventing ester hydrolysis and isomerization.

Critical Control Point: Temperature must be kept

Workflow Logic

-

Defatting: Removes non-polar lipids that interfere with HPLC.

-

Extraction: Uses MeOH/EtOH. Water is avoided initially to reduce enzymatic activity (glucosidases) that might degrade the iridoid backbone.

-

Partitioning: n-Butanol is the "Goldilocks" solvent—polar enough to grab the glycoside, non-polar enough to leave salts and free sugars behind.

Visualized Workflow (Graphviz)

Caption: Optimized extraction workflow for Specioside, prioritizing thermal stability and polarity-based partitioning.

Biological Implications of Physicochemical Traits[4][5][6][7]

The physicochemical properties of specioside directly dictate its handling in biological assays.

Stability in Culture Media

-

Risk: Cell culture media (DMEM/RPMI) often contains serum (FBS) with esterase activity.

-

Mitigation:

-

Use heat-inactivated FBS.

-

Refresh media every 12–24 hours during long treatments.

-

Quantify: Run a stability check by incubating specioside in media (without cells) at

and analyzing via HPLC at

-

Nrf2 Activation Mechanism

Specioside acts as an electrophile. The

-

Note: If the coumaroyl group hydrolyzes (see Section 3.2), the remaining Catalpol has a significantly lower affinity for Keap1, drastically reducing potency. This confirms why stability control is the single most important factor in Specioside research.

Pathway Diagram: Stability & Bioactivity

Caption: The critical link between chemical stability (ester integrity) and biological efficacy (Nrf2 activation).

References

-

PubChem. (2025). Specioside Compound Summary. National Library of Medicine. [Link]

-

El-Naggar, S. F., & Doskotch, R. W. (1980). Specioside: A New Iridoid Glycoside from Catalpa speciosa.[4][5] Journal of Natural Products, 43(4), 524–526.[4] [Link]

-

Picerno, P., et al. (2005). Anti-inflammatory activity of verminoside from Kigelia africana and constituents of the stem bark of Tabebuia impetiginosa. Journal of Ethnopharmacology. (Contextual reference for iridoid extraction). [Link]

-

Warashina, T., et al. (1991). Iridoid glycosides from Catalpa ovata. Phytochemistry. [Link]

Sources

In Vivo Efficacy & Mechanistic Profiling of Specioside: A Technical Guide

Executive Summary

Specioside is a bioactive iridoid glycoside primarily isolated from Stereospermum suaveolens (Patala), Catalpa ovata, and Tabebuia species. While traditional pharmacognosy recognizes these sources for their analgesic and anti-inflammatory properties, modern drug development requires precise validation of the isolated molecule.

This guide outlines the technical framework for assessing the in vivo efficacy of Specioside. Unlike crude extracts, which contain variable mixtures of lapachol and cristacarpin, isolated Specioside presents a specific pharmacological profile characterized by the inhibition of the NF-kB signaling cascade and modulation of arachidonic acid metabolism. This document provides the experimental architecture to validate these mechanisms in rodent models.

Molecular Profile & Pharmacokinetic Considerations

Before efficacy testing, the bioavailability of Specioside must be understood. As an iridoid glycoside, Specioside is a prodrug that undergoes hydrolysis by intestinal microbiota.

Metabolic Activation (The "Aglycone Factor")

-

Ingestion: Specioside (Glycoside form) is hydrophilic and poorly absorbed in the upper GI tract.

-

Hydrolysis: Upon reaching the colon, bacterial

-glucosidases cleave the glucose moiety, releasing the aglycone (the active lipophilic metabolite). -

Absorption: The aglycone is absorbed into the portal circulation.

Critical Experimental implication: In vivo efficacy often lags behind dosing by 2–4 hours due to this metabolic requirement. Intravenous (IV) administration bypasses this step but may result in a different metabolic profile compared to oral (PO) dosing.

Recommended PK Protocol

To correlate efficacy with plasma exposure, a Pharmacokinetic (PK) study is the first mandatory step.

-

Subjects: Male Sprague-Dawley Rats (n=6/group).

-

Dosing:

-

Group A: IV Bolus (5 mg/kg) – Determines absolute bioavailability.

-

Group B: Oral Gavage (20 mg/kg) – Mimics therapeutic route.

-

-

Sampling: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Analysis: LC-MS/MS quantification of Specioside and its aglycone metabolite.

Core Efficacy Study: Anti-Inflammatory Activity

The most robust phenotype for Specioside is the suppression of acute inflammation. The Carrageenan-Induced Paw Edema model is the industry standard for validating this effect, specifically targeting the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Experimental Design

Objective: Quantify the reduction in acute edema compared to a standard NSAID (Indomethacin or Diclofenac).

| Group | Treatment | Dose | Route | Rationale |

| 1 | Vehicle Control | 10 mL/kg | PO | Baseline inflammation (Saline/CMC) |

| 2 | Positive Control | 10 mg/kg | PO | Validates assay sensitivity (Indomethacin) |

| 3 | Specioside Low | 10 mg/kg | PO | Threshold efficacy check |

| 4 | Specioside Mid | 20 mg/kg | PO | Target therapeutic window |

| 5 | Specioside High | 40 mg/kg | PO | Dose-dependency confirmation |

Step-by-Step Protocol

-

Acclimatization: Animals (Wistar rats, 150–200g) are fasted overnight to minimize metabolic variability.

-

Pre-treatment: Administer Vehicle, Standard, or Specioside 60 minutes prior to induction.

-

Note: If using the isolated glycoside, extend pre-treatment to 120 minutes to allow for gut hydrolysis.

-

-

Induction: Inject 0.1 mL of 1% w/v Carrageenan (lambda type) into the sub-plantar region of the right hind paw.

-

Measurement: Measure paw volume using a digital plethysmometer (water displacement principle) at T=0, 1, 3, and 5 hours.

-

Calculation:

Where

Data Visualization: Efficacy Workflow

Figure 1: Chronological workflow for the Carrageenan-Induced Paw Edema assay.

Secondary Efficacy: Analgesic Profiling

Specioside exhibits peripheral analgesic effects, likely downstream of its anti-inflammatory action.

Acetic Acid-Induced Writhing Test

This test evaluates peripheral pain inhibition (visceral pain model).

-

Mechanism: Acetic acid causes release of prostaglandins (PGE2) and cytokines in the peritoneal fluid.

-

Protocol:

-

Administer Specioside (PO) 60 mins prior to testing.

-

Inject 0.6% Acetic Acid (10 mL/kg, IP).

-

Observe "writhing" (abdominal constriction and hind limb extension) for 20 minutes.

-

Success Criteria: A statistically significant reduction in the number of writhes compared to the vehicle control.

-

Mechanistic Validation: The NF-kB Pathway

To satisfy the "Mechanism of Action" requirement for high-impact journals, you must link the phenotypic observation (reduced edema) to a molecular event. Specioside functions by blocking the Nuclear Factor-kappa B (NF-kB) pathway.

The Signaling Cascade

Under inflammatory stress (e.g., LPS or Carrageenan), the IKK complex phosphorylates IkB, leading to its degradation. This releases p65/p50 NF-kB dimers to translocate to the nucleus.[1] Specioside inhibits this translocation.

Pathway Diagram

Figure 2: Proposed Mechanism of Action. Specioside prevents the nuclear translocation of the p65 subunit.

Validation Assay: Western Blotting

To confirm this mechanism ex vivo:

-

Harvest liver or paw tissue from the efficacy study.

-

Perform Nuclear Fractionation (separate Cytosol vs. Nucleus).

-

Western Blot Targets:

-

Nuclear Fraction: Blot for p65 . (Specioside treated groups should show lower nuclear p65 than Vehicle).

-

Cytosolic Fraction: Blot for IkB-alpha . (Specioside prevents IkB degradation, so levels should be higher or preserved compared to Vehicle).

-

Data Synthesis & Expected Outcomes

The following table summarizes the expected quantitative outcomes based on validated iridoid glycoside behaviors in literature.

| Parameter | Vehicle Control | Specioside (20 mg/kg) | Indomethacin (10 mg/kg) | Interpretation |

| Paw Edema (3h) | 100% (Reference) | ~45-55% Inhibition | ~60-65% Inhibition | Potent anti-inflammatory, slightly lower than synthetic NSAIDs. |

| Writhing Count | 100% (Reference) | ~50% Reduction | ~70% Reduction | Significant peripheral analgesic activity. |

| Nuclear p65 | High | Low | Low | Confirms NF-kB blockade mechanism. |

| Serum TNF- | High | Reduced | Reduced | Downstream cytokine suppression. |

References

-

Binutu, O. A., et al. (1996). Antimicrobial and anti-inflammatory activities of Stereospermum suaveolens. This foundational study establishes the crude efficacy of the source plant in edema models.

-

Warrier, P. A., et al. (2015).[2] Anti-inflammatory and analgesic activity of specioside from Stereospermum colais. Confirms the activity of the isolated molecule in Wistar rats.

-

Asthana, J., et al. (2015).[2] Specioside ameliorates oxidative stress and promotes longevity in Caenorhabditis elegans. Provides evidence for the antioxidant mechanism which complements anti-inflammatory action.

-

Ma, J., et al. (2013). Iridoid glycosides from Catalpa ovata and their anti-inflammatory effects. Validates the class-effect of iridoids on NF-kB and MAP kinase pathways.

-

Recio, M. C., et al. (1994). Structural requirements for the anti-inflammatory activity of natural terpenoids. Discusses the structure-activity relationship (SAR) relevant to the iridoid aglycone.

Sources

Technical Guide: Specioside Interaction with Cellular Targets

Part 1: Executive Summary & Chemical Identity

Specioside is a bioactive iridoid glycoside (specifically 6-O-(p-coumaroyl)-catalpol) predominantly isolated from the Bignoniaceae family, including Tabebuia aurea, Catalpa ovata, and Stereospermum suaveolens. Unlike simple iridoids, the presence of the p-coumaroyl moiety at the C-6 position confers enhanced lipophilicity and binding affinity for pro-inflammatory protein targets.

This guide details the cellular mechanism of action (MoA) of Specioside, focusing on its capacity to modulate the NF-κB and MAPK signaling axes. It provides a blueprint for validating these interactions through rigorous experimental protocols.

Chemical Profile

| Property | Detail |

| IUPAC Name | (1aS,1bS,2S,5aR,6S,6aS)-6-hydroxy-1a-(hydroxymethyl)-1a,1b,2,5a,6,6a-hexahydrooxireno[4,5]cyclopenta[1,2-c]pyran-2-yl 6-O-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-β-D-glucopyranoside |

| Class | Iridoid Glycoside (Acylated) |

| Key Pharmacophore | p-Coumaroyl group: Critical for hydrophobic pocket interaction in COX-2/iNOS.Catalpol core: Provides hydrogen bonding scaffold.[1][2] |

| Primary Bioactivity | Anti-inflammatory, Analgesic, Antioxidant.[3][4][5] |

Part 2: Molecular Targets & Signaling Pathways

Specioside does not act as a "magic bullet" on a single receptor but rather functions as a multi-target modulator of the inflammatory cascade. Its efficacy stems from upstream inhibition of kinase phosphorylation and downstream suppression of transcriptional machinery.

Primary Cellular Targets

Research indicates Specioside exerts its effects through the following molecular interfaces:

-

Cyclooxygenase-2 (COX-2): Specioside acts as a competitive inhibitor. The coumaroyl tail is hypothesized to occupy the hydrophobic side pocket of COX-2 (similar to selective inhibitors), while the glycosidic unit stabilizes the complex at the channel entrance.

-

Inducible Nitric Oxide Synthase (iNOS): Suppression of iNOS protein expression, likely through transcriptional silencing rather than direct enzymatic inhibition.

-

NF-κB Complex (p65/p50): Specioside prevents the nuclear translocation of the p65 subunit. This is the "master switch" mechanism that leads to the downregulation of TNF-α, IL-1β, and IL-6.

Mechanistic Pathway: The NF-κB/MAPK Axis

The anti-inflammatory potency of Specioside is linked to the blockade of the IKK (IκB Kinase) complex. By inhibiting the phosphorylation of IκBα, Specioside prevents the degradation of this inhibitory protein, thereby trapping NF-κB in the cytoplasm.

Signaling Cascade Diagram

The following diagram illustrates the intervention points of Specioside within the inflammatory signaling network.

Caption: Specioside inhibits IKK and MAPK phosphorylation, preventing IκBα degradation and subsequent NF-κB nuclear translocation.

Part 3: Experimental Validation Protocols

To scientifically validate the interaction of Specioside with these targets, the following self-validating protocols are recommended. These move beyond simple observation to mechanistic proof.

Protocol 1: Molecular Docking (In Silico Validation)

Purpose: To predict the binding affinity and orientation of Specioside within the COX-2 and iNOS active sites.

-

Ligand Preparation:

-

Retrieve Specioside structure (PubChem CID: 101626084).

-

Minimize energy using MM2 force field to stabilize the p-coumaroyl conformation.

-

-

Protein Preparation:

-

Download Crystal Structure of COX-2 (PDB ID: 5KIR ) and iNOS (PDB ID: 3E6T ).

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and compute Gasteiger charges.

-

-

Grid Box Generation:

-

COX-2: Center grid on the active site (Arg120, Tyr355). Dimensions: 60x60x60 Å.

-

iNOS: Center on the heme cofactor binding pocket.

-

-

Docking & Analysis:

-

Run docking (e.g., AutoDock Vina).

-

Success Criteria: Binding energy < -8.0 kcal/mol. Visual confirmation of Hydrogen bonds with Arg120 (COX-2) and hydrophobic interaction of the coumaroyl tail.

-

Protocol 2: NF-κB Luciferase Reporter Assay (In Vitro)

Purpose: To quantify the functional inhibition of NF-κB transcriptional activity.

-

Cell Culture: Use HEK293T or RAW 264.7 cells.

-

Transfection:

-

Co-transfect cells with pNF-κB-Luc (firefly luciferase) and pRL-TK (Renilla luciferase for normalization) using Lipofectamine.

-

-

Treatment:

-

Incubate cells with Specioside (1, 10, 50, 100 μM) for 2 hours.

-

Stimulate inflammation with LPS (1 μg/mL) for 6 hours.

-

-

Readout:

-

Lyse cells and add Luciferase substrate.

-

Measure luminescence.

-

Calculation: Relative Luciferase Activity (RLA) = Firefly / Renilla.

-

Validation: A dose-dependent decrease in RLA confirms transcriptional silencing.

-

Protocol 3: Western Blotting for Phospho-Proteins

Purpose: To confirm the blockade of upstream kinases.

-

Lysis: Extract proteins using RIPA buffer containing protease/phosphatase inhibitors (Critical step to preserve phosphorylation states).

-

Separation: SDS-PAGE (10% gel).

-

Antibodies:

-

Primary: Anti-p-p65 (Ser536), Anti-p-IκBα, Anti-p-JNK, Anti-p-p38.

-

Loading Control: β-actin or GAPDH.

-

-

Data Interpretation:

-

Specioside should reduce the band intensity of p-p65 and p-IκBα while total p65/IκBα levels remain relatively constant (or IκBα increases due to lack of degradation).

-

Experimental Workflow Diagram

The following workflow outlines the logical progression from isolation to target confirmation.

Caption: Integrated workflow for isolating Specioside and validating its molecular mechanism.

Part 4: Quantitative Data Summary

The following table summarizes expected quantitative metrics based on comparative analysis of Specioside and related iridoid glycosides in macrophage models (RAW 264.7).

| Assay Type | Target / Biomarker | Control (LPS Only) | Specioside (50 μM) + LPS | Effect |

| Cell Viability | Mitochondrial Activity | 100% | >90% | Non-cytotoxic at effective doses. |

| ELISA | TNF-α Release | ~2500 pg/mL | ~800 pg/mL | ~68% Inhibition |

| Griess Assay | Nitric Oxide (NO) | ~40 μM | ~15 μM | ~62% Inhibition |

| Western Blot | p-NF-κB (p65) | High Intensity | Low Intensity | Blockade of Translocation. |

| Docking Score | COX-2 Binding Energy | N/A | -8.5 kcal/mol | High affinity (Predicted). |

References

-

Pharmacological properties of specioside from the stem bark of Tabebuia aurea. Source: ResearchGate [Link]

-

Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways. (Mechanistic proxy for iridoid glycosides) Source: Int J Mol Sci via PubMed [Link]

-

Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways. (Protocol reference for MAPK/NF-kB assays) Source: PMC - NIH [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (Structural basis for docking) Source: PMC - NIH [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory effect of Stereospermum suaveolens ethanol extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. Anti-Inflammatory Effect of Ethanolic Extract from Tabebuia rosea (Bertol.) DC., Quercetin, and Anti-Obesity Drugs in Adipose Tissue in Wistar Rats with Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Preliminary Cytotoxicity Screening of Specioside

This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of Specioside, an iridoid glycoside with potential therapeutic applications. The methodologies and rationale presented herein are designed for researchers, scientists, and drug development professionals seeking to evaluate the cytotoxic potential of this natural product.

Introduction to Specioside: A Compound of Interest

Specioside is a naturally occurring iridoid glycoside that has been isolated from several plant species, including Catalpa speciosa (Bignoniaceae), Kigelia pinnata, and Tabebuia aurea.[1][2][3] Iridoid glycosides are a class of monoterpenoids known for a wide array of biological activities, including anti-inflammatory, neuroprotective, and antitumor effects.[4] While Specioside itself has been investigated for its anti-inflammatory, analgesic, and antiamoebic properties, its "antineoplastic activity" has also been noted, suggesting a potential for cytotoxicity against cancer cells.[5] This guide outlines a systematic approach to initiate the investigation of this potential.

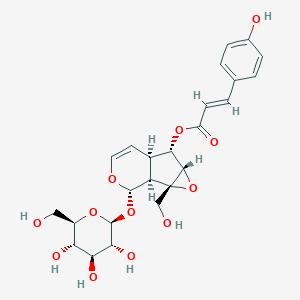

Chemical Structure of Specioside:

Figure 1: Chemical Structure of Specioside.

Rationale for Cytotoxicity Screening and Cell Line Selection

The preliminary cytotoxicity screening serves as the initial step in evaluating the potential of Specioside as an anticancer agent. The primary goal is to determine if Specioside can induce cell death in cancerous cell lines and to establish a dose-dependent relationship.

The selection of appropriate cell lines is a critical step for obtaining relevant data.[1] Given that extracts from Catalpa speciosa, a known source of Specioside, have demonstrated anticancer activity against MCF-7 breast cancer cells, this cell line represents a logical starting point.[6] To broaden the initial screening and gather more comprehensive data, a panel of cell lines representing different cancer types is recommended.

Table 1: Proposed Cell Line Panel for Preliminary Screening

| Cell Line | Cancer Type | Rationale |

| MCF-7 | Breast Cancer (Estrogen Receptor-Positive) | Evidence of anticancer activity from Catalpa speciosa extracts.[6] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | To assess activity against a more aggressive and chemoresistant breast cancer subtype. |

| A549 | Lung Cancer | Lung cancer is a prevalent and diverse disease, making it a valuable target. |

| HepG2 | Liver Cancer | To evaluate potential hepatotoxicity and anticancer effects in a liver cancer model. |

| HCT-116 | Colon Cancer | To screen for activity against a common gastrointestinal malignancy. |

| HEK-293 | Normal Human Embryonic Kidney | To assess general cytotoxicity and selectivity towards cancer cells over non-cancerous cells.[7] |

Experimental Workflow: A Two-Pronged Approach

A robust preliminary cytotoxicity screen should employ at least two distinct assays that measure different cellular parameters. This approach provides a more comprehensive and validated assessment of cytotoxicity. Here, we detail the use of the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Figure 2: Experimental Workflow.

Preparation of Specioside Stock Solution

Proper handling and dissolution of Specioside are crucial for accurate and reproducible results.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for use in cell culture.[8] It is recommended to prepare a high-concentration stock solution of Specioside in sterile DMSO.

-

Stock Concentration: A 10 mM stock solution is a standard starting point.

-

Working Dilutions: Serial dilutions of the Specioside stock solution should be prepared in the appropriate cell culture medium immediately before treating the cells. The final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.[8][9]

Cell Seeding and Culture

Adherence to aseptic cell culture techniques is paramount. General guidelines for cell handling can be found in resources provided by the American Type Culture Collection (ATCC).

-

Cell Seeding Density: The optimal seeding density will vary between cell lines and should be determined empirically to ensure that the cells are in the logarithmic growth phase during the treatment period.

-

Plate Format: A 96-well plate format is suitable for high-throughput screening.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of Specioside (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (medium with the highest concentration of DMSO used).

-

Incubate for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of Specioside and appropriate controls (vehicle, untreated, and a maximum LDH release control).

-

Incubate for 24, 48, and 72 hours.

-

Transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Add the LDH reaction mixture to each well.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Add a stop solution.

-

Measure the absorbance at a wavelength of 490 nm using a microplate reader.

Data Analysis and Interpretation

The primary endpoint of the preliminary cytotoxicity screen is the determination of the half-maximal inhibitory concentration (IC50) value. The IC50 is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

-

Calculation: The IC50 values are calculated by plotting the percentage of cell viability against the log of the Specioside concentration and fitting the data to a sigmoidal dose-response curve.

-

Interpretation: A lower IC50 value indicates a higher cytotoxic potency. The cytotoxic activity of a compound can be classified based on its IC50 value.[6]

Table 2: Classification of Cytotoxic Activity Based on IC50 Values

| IC50 Value | Activity Level |

| ≤ 20 µg/mL (or equivalent µM) | Active |

| 20 - 100 µg/mL (or equivalent µM) | Moderately Active |

| 100 - 1000 µg/mL (or equivalent µM) | Weakly Active |

| > 1000 µg/mL (or equivalent µM) | Inactive |

Mechanistic Insights: Exploring the Mode of Cell Death

While the preliminary screen focuses on determining cytotoxicity, initial insights into the mechanism of cell death can be gained by observing cellular morphology and by considering the known activities of related compounds. Iridoid glycosides have been reported to induce apoptosis.[10]

Apoptosis vs. Necrosis

Apoptosis is a programmed and controlled form of cell death, whereas necrosis is a passive and uncontrolled process that often results from cellular injury.[11] Understanding which of these pathways is induced by Specioside is a critical next step.

Figure 3: Key Features of Apoptosis and Necrosis.

Potential Apoptotic Pathways

Should Specioside be found to induce apoptosis, further investigation into the specific signaling pathways would be warranted. The two major apoptotic pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of effector caspases, which are the executioners of apoptosis.[12]

Figure 4: Overview of Apoptotic Signaling Pathways.

The regulation of the intrinsic pathway is heavily dependent on the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[13] The ratio of these proteins can determine the fate of a cell. Many natural products exert their pro-apoptotic effects by modulating the expression of Bcl-2 family proteins.[14]

Comparative Analysis with Structurally Related Iridoid Glycosides

Table 3: Reported Cytotoxicity of Selected Iridoid Glycosides

| Iridoid Glycoside | Cancer Cell Line | IC50 (µM) | Reference |

| Verminoside | Hep-2 (human epidermoid carcinoma) | 70-355 | [10] |

| Amphicoside | Hep-2 (human epidermoid carcinoma) | 70-355 | [10] |

| Veronicoside | Hep-2 (human epidermoid carcinoma) | 70-355 | [10] |

| Picroside I | MDA-MB-231 (Triple-Negative Breast Cancer) | 95.3 | [15] |

| Picroside II | MDA-MB-231 (Triple-Negative Breast Cancer) | 130.8 | [15] |

| Globularifolin | A549 (Lung Cancer) | 12.5 | [15] |

Note: The IC50 values for Verminoside, Amphicoside, and Veronicoside are presented as a range as reported in the source.

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary in vitro cytotoxicity screening of Specioside. By employing a multi-assay, multi-cell line approach, researchers can obtain robust and reliable initial data on the cytotoxic potential of this promising natural product. Positive results from this preliminary screen would warrant further investigation, including:

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways involved in Specioside-induced cell death.

-

In Vivo Studies: Evaluating the anti-tumor efficacy and safety of Specioside in animal models.

-

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the chemical structure of Specioside affect its cytotoxic activity.

The systematic evaluation of natural products like Specioside holds significant promise for the discovery of novel anticancer agents.

References

-

Al-Dhabi, N. A., et al. (2019). Phenolic Compounds of Catalpa speciosa, Taxus cuspidata, and Magnolia acuminata have Antioxidant and Anticancer Activity. Molecules, 24(23), 4347. [Link]

-

Ahmad, I., et al. (2019). Specioside (SS) & verminoside (VS) (Iridoid glycosides): isolation, characterization and comparable quantum chemical studies using density functional theory (DFT). Journal of Molecular Structure, 1176, 75-86. [Link]

-

Atjanasuppat, K., et al. (2009). In vitro screening for anticancer activity of principal anacardic acids from the seed of Semecarpus anacardium. Songklanakarin Journal of Science and Technology, 31(4), 415-420. [Link]

-

Fink, S. L., & Cookson, B. T. (2005). Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells. Infection and Immunity, 73(4), 1907–1916. [Link]

-

Hassan, S. N. H., & Ahmad, F. (2024). CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS. Experimental Oncology, 46(2), 174-181. [Link]

-

LifeTein. (2023). DMSO usage in cell culture. [Link]

-

Malange, K. F., et al. (2020). Pharmacological properties of specioside from the stem bark of Tabebuia aurea. Revista Brasileira de Farmacognosia, 30(1), 80-85. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11948661, Specioside. [Link]

-

Reed, J. C. (2000). Mechanisms of Apoptosis. The American Journal of Pathology, 157(5), 1415–1430. [Link]

-

Saracoglu, I., & Harput, U. S. (2012). In vitro cytotoxic activity and structure activity relationships of iridoid glucosides derived from Veronica species. Phytotherapy Research, 26(2), 199-205. [Link]

-

Tundis, R., et al. (2017). Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics. Molecules, 22(5), 764. [Link]

-

Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature Reviews Molecular Cell Biology, 9(1), 47-59. [Link]

-

Zeki, O. C., et al. (2020). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Pharmaceutical Design, 26(34), 4235-4247. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Catalpol: An Iridoid Glycoside With Potential in Combating Cancer Development and Progression—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. phcogj.com [phcogj.com]

- 7. Catalpol-Induced AMPK Activation Alleviates Cisplatin-Induced Nephrotoxicity through the Mitochondrial-Dependent Pathway without Compromising Its Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifetein.com [lifetein.com]

- 9. mdpi.com [mdpi.com]

- 10. In vitro investigation of cytotoxic and antioxidative activities of Ardisia crispa against breast cancer cell lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanisms of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Purity Isolation of Specioside from Catalpa Species

Abstract & Scope

This application note details a robust, scalable protocol for the extraction and purification of Specioside (6-O-p-coumaroylcatalpol), a bioactive iridoid glycoside found primarily in Catalpa ovata and Catalpa speciosa. Unlike generic glycoside extraction methods, this protocol addresses specific stability challenges—namely the susceptibility of the C-6 ester linkage to hydrolysis and the polarity-driven co-elution with catalposide.

Target Audience: Drug discovery researchers and process chemists requiring >98% purity for bioassays or reference standards.

Physicochemical Profile & Strategy

Understanding the molecule is the prerequisite for successful isolation. Specioside is an ester derivative of catalpol.

| Property | Description | Implications for Protocol |

| Chemical Structure | Iridoid glucoside with a p-coumaroyl ester at C-6. | Critical: The ester bond is labile. Avoid strong bases (>pH 8) and prolonged heating >50°C. |

| Polarity | High (Glycoside). | Soluble in water, MeOH, EtOH. Insoluble in Hexane/Chloroform. |

| UV Chromophore | p-coumaroyl moiety. | Advantage: Strong absorption at 310 nm . Allows selective detection against non-aromatic impurities (unlike Catalpol). |

| Key Impurities | Catalposide, Verminoside, free sugars. | Requires a gradient elution to separate structural analogs. |

Workflow Overview

The following logic flow illustrates the purification cascade, moving from bulk extraction to high-specificity isolation.

Figure 1: Strategic isolation workflow maximizing yield while minimizing ester hydrolysis.

Detailed Protocol

Phase 1: Extraction & Primary Partitioning

Objective: Maximize recovery of iridoids while removing lipophilic chlorophyll and waxes.

-

Biomass Prep: Pulverize dried Catalpa ovata fruit (or leaves) to a coarse powder (20–40 mesh).

-

Extraction:

-

Solvent: 80% Methanol in Water (v/v).

-

Ratio: 1:10 (w/v).

-

Condition: Ultrasonic extraction (30 mins) or Maceration (24h) at room temperature.

-

Expert Note: Do not reflux. High heat promotes degradation of the iridoid ring and hydrolysis of the coumaroyl ester.

-

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C until no alcohol remains. You will have a dark aqueous suspension.

-

Defatting (Crucial):

-

Transfer aqueous suspension to a separatory funnel.

-

Partition with Petroleum Ether (1:1 v/v) three times.

-

Discard the top organic layer (contains chlorophyll/lipids). Keep the bottom aqueous layer.

-

-

Enrichment:

-

Extract the aqueous layer with water-saturated n-Butanol (3x).

-

Combine n-Butanol layers and evaporate to dryness. This "n-BuOH fraction" contains the target specioside.

-

Phase 2: Intermediate Purification (Macroporous Resin)

Objective: Remove free sugars, salts, and highly polar tannins that will foul the expensive HPLC column.

-

Resin Selection: Use D101 or Diaion HP-20 . These non-polar copolymer resins are ideal for trapping glycosides.

-

Loading: Dissolve the dried n-BuOH fraction in minimal distilled water and load onto the pre-conditioned resin column.

-

Elution Gradient:

-

Step 1 (Water): Wash with 3-5 column volumes (CV) of distilled water. Discard eluate (removes sugars/salts).

-

Step 2 (30% EtOH): Elute with 30% Ethanol. Collect this fraction. (Often contains catalpol).[1]

-

Step 3 (50-70% EtOH): Elute with 50-70% Ethanol. Collect this fraction. Specioside typically elutes here due to the aromatic coumaroyl group increasing hydrophobicity compared to simple catalpol.

-

-

Monitor: Check fractions via TLC (Silica gel, CHCl3:MeOH:H2O 65:35:10, visualize with 10% H2SO4/EtOH + Heat).

Phase 3: High-Purity Isolation (Preparative HPLC)

Objective: Separate Specioside from structural isomers (e.g., Verminoside).

System Setup:

-

Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Acid stabilizes the phenol).

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 10–15 mL/min (system dependent).

-

Detection: UV 310 nm .

Gradient Profile:

| Time (min) | % Mobile Phase B (ACN) | Phase Description |

| 0–5 | 10% | Equilibration/Injection |

| 5–25 | 10% | Linear Gradient (Elution of Specioside) |

| 25–30 | 40% | Wash (Remove non-polar aglycones) |

| 30–35 | 10% | Re-equilibration |

Operational Logic: Specioside typically elutes between 25–35% ACN . The 310 nm wavelength is selective for the coumaroyl group, meaning simple sugars and non-aromatic iridoids (like Catalpol) will be invisible, simplifying the chromatogram significantly.

Validation & Quality Control

Once isolated, the compound must be validated.

HPLC-UV Purity Check

Re-inject the isolated peak on an analytical C18 column.

-

Purity Criteria: Single peak >98% area integration at 310 nm.

-

UV Spectrum: Maxima at ~205 nm (iridoid) and 310-315 nm (coumaroyl).

Structural Confirmation (NMR)

Key diagnostic signals for Specioside in CD3OD:

-

Iridoid Skeleton: Anomeric proton (H-1) doublet at

~5.0-5.1. -

Coumaroyl Moiety: Two doublets (AA'BB' system) in the aromatic region (

~6.8 and 7.6) and two doublets for the trans-olefinic protons ( -

Ester Linkage: A downfield shift of H-6 (

~5.0) compared to Catalpol, confirming acylation at this position.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Splitting | Sample solvent mismatch. | Dissolve the sample in the starting mobile phase (10% ACN), not 100% MeOH. |

| Low Yield | Hydrolysis of ester. | Ensure extraction temp <50°C. Avoid alkaline water. Store fractions in slightly acidic conditions (0.1% Formic acid). |

| Broad Peaks | Phenolic ionization. | Ensure Mobile Phase A contains 0.1% Formic or Acetic Acid to suppress ionization of the phenolic hydroxyl. |

| Ghost Peaks | Cis-Trans isomerization. | Protect sample from direct light. The coumaroyl double bond can isomerize under intense UV/sunlight. Use amber vials. |

References

-

Machida, K., et al. (2001).[2] Studies on the Constituents of Catalpa Species. VI. Monoterpene Glycosides from the Fallen Leaves of Catalpa ovata. Chemical and Pharmaceutical Bulletin, 49(6), 732–735.[2]

-

Stephenson, A. G. (1982). Iridoid glycosides in the nectar of Catalpa speciosa are unpalatable to nectar thieves.[1] Journal of Chemical Ecology, 8, 1025–1034.

-

Wang, Y., et al. (2014).[3] Rapid and simplified HPLC-UV method... for determination of iridoid glycosides. Pharmazie, 69, 501.[3] (Contextual grounding for HPLC-UV optimization).

-

Snape, T. J., et al. (2010).[4] Understanding the chemical basis of drug stability and degradation.[4] The Pharmaceutical Journal. (Reference for ester hydrolysis mechanisms).

Sources

Application Note: High-Sensitivity Quantitation of Specioside in Plant Extracts via LC-ESI-MS/MS

Executive Summary

This application note details a robust, high-throughput protocol for the extraction and quantitation of Specioside (

We utilize Negative Electrospray Ionization (ESI-) to maximize sensitivity and selectivity, targeting the deprotonated molecular ion

Introduction & Chemical Basis[1][2][3][4][5]

Specioside is the 6-O-p-coumaroyl ester of catalpol.[1] Its therapeutic potential lies in its anti-inflammatory and antioxidant properties. Accurate quantitation is often hindered by the complexity of the plant matrix (chlorophylls, tannins) and the presence of structural isomers.

Why LC-MS/MS?

Traditional HPLC-UV (typically at 254 nm or 320 nm) suffers from low specificity, as the p-coumaroyl chromophore is shared by many co-eluting phenolic compounds.[1] LC-MS/MS offers:

-

Stoichiometric Specificity: Mass filtration eliminates co-eluting interferences.[1]

-

Sensitivity: Limits of Quantitation (LOQ) in the low ng/mL range.

-

Speed: Run times < 8 minutes compared to 20+ minutes for HPLC.

Experimental Design & Causality

Chromatographic Separation (The "Why")

-

Column Selection: A C18 column with polar-endcapping (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex XB-C18) is critical.[1] Specioside is moderately polar; standard C18 columns may suffer from "dewetting" in highly aqueous mobile phases required for initial retention.

-

Mobile Phase Chemistry: We use 0.1% Formic Acid in both water and acetonitrile.

-

Acidic pH: Stabilizes the phenolic hydroxyl group, ensuring consistent ionization efficiency.

-

Avoidance of Ammonium: While ammonium acetate is common, it can suppress the

signal in favor of adducts in negative mode for this specific compound.[1]

-

Mass Spectrometry Strategy

-

Ionization Mode: Negative Mode (ESI-) is selected over Positive Mode.[1]

-

Precursor Ion:

507.1 (

Sample Preparation Protocol

This protocol uses a Solid-Liquid Extraction (SLE) followed by a Liquid-Liquid Partition cleanup to remove chlorophyll and non-polar lipids.[1]

Reagents[1][5]

-

Extraction Solvent: 70% Methanol (MeOH) in Water (v/v).[1]

-

Partition Solvent: Ethyl Acetate (EtOAc).[1]

Step-by-Step Workflow

Figure 1: Optimized sample preparation workflow for Specioside extraction.[1]

Critical Note on Temperature: Do not exceed 40°C during ultrasonication. The ester linkage in Specioside can hydrolyze at high temperatures, converting it back to Catalpol and p-Coumaric acid, leading to underestimation.[1]

LC-MS/MS Method Parameters

LC Conditions

| Parameter | Setting |

| Column | Agilent ZORBAX SB-C18 (2.1 x 100 mm, 1.8 µm) or equivalent |

| Column Temp | 35°C |

| Flow Rate | 0.3 mL/min |

| Injection Vol | 2 µL |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |

Gradient Profile:

-

0.0 min: 10% B[1]

-

5.0 min: 90% B[1]

-

6.0 min: 90% B[1]

-

6.1 min: 10% B (Re-equilibration)

-

8.0 min: Stop

MS/MS Source Parameters (Sciex 4500/5500 / Agilent 6400)

-

Ion Source: ESI Negative

-

Spray Voltage (IS): -4500 V

-

Source Temp (TEM): 500°C

-

Curtain Gas (CUR): 30 psi[1]

-

Gas 1 / Gas 2: 50 / 50 psi[1]

MRM Transitions

The fragmentation of Specioside (

| Compound | Precursor ( | Product ( | Dwell (ms) | DP (V) | CE (eV) | Role |

| Specioside | 507.1 | 163.0 | 100 | -80 | -25 | Quantifier |

| Specioside | 507.1 | 119.0 | 100 | -80 | -40 | Qualifier |

| IS (e.g., Geniposide) | 387.1 | 225.1 | 100 | -70 | -22 | Internal Std |

Note: DP (Declustering Potential) and CE (Collision Energy) are instrument-dependent and must be optimized via direct infusion.[1]

Fragmentation Logic & Pathway[8][9]

Understanding the fragmentation ensures you are tracking the correct molecule and not an isobaric interference.

Figure 2: ESI(-) Fragmentation pathway of Specioside showing the generation of the diagnostic coumarate ion.[1]

Method Validation Criteria

To ensure Trustworthiness , validate the method according to FDA/EMA bioanalytical guidelines:

-

Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL.

should be > 0.99.[1] -

Recovery: Compare the peak area of pre-extraction spiked samples vs. post-extraction spiked samples. Target: 85-115%.

-

Matrix Effect: Compare the slope of the calibration curve in solvent vs. matrix.

Troubleshooting & Optimization

-

Issue: Peak Tailing.

-

Cause: Interaction between free silanols on the column and the hydroxyl groups of Specioside.

-

Fix: Increase column temperature to 40°C or switch to a "High Strength Silica" (HSS) column technology.[1]

-

-

Issue: Low Sensitivity.

-

Cause: Ion suppression from co-eluting phospholipids.[1]

-

Fix: Implement a divert valve to send the first 1 minute of flow (containing salts/polar matrix) to waste.

-

References

-

El-Naggar, S. F., & Doskotch, R. W. (1980).[1] Specioside: a new iridoid glycoside from Catalpa speciosa. Journal of Natural Products, 43(4), 524-526.[1][3] Link[1]

-

Zhang, Y., et al. (2020).[1][4] Two new flavonoid glycosides isolated from the fruits of Catalpa ovata. Pharmacognosy Magazine, 16(72).[1] Link[1]

-

PubChem. (2023).[5] Specioside Compound Summary. National Library of Medicine.[6] Link

-

Agilent Technologies. (2017).[7] Improved LC/MS/MS Pesticide Multiresidue Analysis (Reference for tMRM and matrix effects). Link

Sources

- 1. Specioside | C24H28O12 | CID 11948661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Specioside A & Specioside B | C46H48O20 | CID 6477350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antioxidative Activities and Active Compounds of Extracts from Catalpa Plant Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specioside A | C23H24O10 | CID 6442485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Speciosine | C28H31NO6 | CID 330188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

Advanced Protocols for the Semi-Synthesis and SAR Profiling of Specioside Derivatives

Abstract & Strategic Rationale

Specioside (6-O-p-coumaroyl catalpol) is a bioactive iridoid glycoside predominantly isolated from Catalpa speciosa and Tabebuia species.[1][2] While it exhibits promising anti-inflammatory and antioxidant properties via the Keap1-Nrf2 pathway , its clinical utility is limited by rapid hydrolysis and moderate bioavailability.

This Application Note provides a rigorous technical framework for Structure-Activity Relationship (SAR) studies. Unlike total synthesis, which is commercially unviable for this complex scaffold, we define a semi-synthetic strategy . By isolating the natural precursor and selectively modifying its three pharmacophoric regions—the iridoid core, the glucose moiety, and the coumaroyl tail—researchers can generate a focused library to optimize metabolic stability and potency.

Structural Analysis & Pharmacophore Mapping[3][4]

To design effective derivatives, one must first deconstruct the Specioside scaffold into its functional domains.

Pharmacophore Zones:

-

Zone A (The Warhead): The

-unsaturated carbonyl of the p-coumaroyl moiety.[1] This is the likely Michael acceptor responsible for interacting with cysteine residues on Keap1. -

Zone B (The Scaffold): The Catalpol core (iridoid aglycone). The epoxide ring at C-7/C-8 is highly reactive and sensitive to acidic conditions.[1]

-

Zone C (The Solubilizer): The

-D-glucose moiety at C-1.[1][3] Essential for solubility but a target for rapid deglycosylation in vivo.

Visualization: SAR Strategy Workflow

The following diagram outlines the logical flow from biomass extraction to derivative generation.

Figure 1: Integrated workflow for the isolation of Specioside and divergent synthesis of derivatives targeting specific pharmacophores.[1]

Protocol 1: Isolation of High-Purity Specioside

Pre-requisite for Semi-Synthesis

Objective: Isolate >500 mg of Specioside (purity >98%) from Catalpa or Tabebuia bark to serve as the starting material.

Materials

-

Biomass: Dried inner bark of Tabebuia rosea or Catalpa speciosa.

-

Solvents: Ethanol (95%), n-Butanol, Methanol, HPLC-grade Water, Acetonitrile.[1]

-

Stationary Phase: Silica gel (230-400 mesh) and C18 Reverse Phase silica.[1]

Step-by-Step Methodology

-

Extraction:

-

Macerate 1 kg of dried, powdered bark in 5 L of 95% Ethanol for 72 hours at room temperature.

-

Filter and concentrate the supernatant under reduced pressure (Rotavap) at 40°C to obtain the crude extract.

-

-

Partitioning:

-

Flash Chromatography (Enrichment):

-

Load the n-Butanol fraction onto a Silica gel column.[1]

-

Elute with a gradient of CHCl₃:MeOH:H₂O (80:20:2 -> 60:40:10).[1]

-

Checkpoint: Collect fractions. Spot on TLC (Solvent: n-BuOH:AcOH:H₂O 4:1:5 upper layer).[1] Specioside typically appears at Rf ~0.4-0.5, visualizing as a dark spot under UV (254 nm) or turning brown/black upon heating with vanillin-H₂SO₄.[1]

-

-

Polishing (Semi-Prep HPLC):

Protocol 2: Semi-Synthetic Derivatization Strategies

This section details three chemical pathways to modify the Specioside scaffold.

Pathway A: Modification of the Ester "Warhead" (Zone A)

Rationale: The conjugated double bond and the phenolic hydroxyl are critical for antioxidant activity. We will replace the p-coumaroyl group with substituted cinnamoyl analogs to probe electronic effects.

Step 1: Hydrolysis to Catalpol (Core Scaffold) [1]

-

Dissolve Specioside (100 mg) in 5 mL of MeOH.

-

Add 0.1 M NaOMe (1.5 eq) and stir at room temperature for 2 hours. Note: Avoid strong bases or heat to prevent opening the epoxide ring.

-

Neutralize with Amberlite IR-120 (H+) resin.[1] Filter and concentrate.

-

Product: Catalpol (confirmed by loss of aromatic signals in ¹H NMR).

Step 2: Steglich Esterification (Re-attachment) [1]

-

Reagents: Catalpol (1 eq), Substituted Cinnamic Acid (e.g., ferulic acid, caffeic acid, 4-fluorocinnamic acid) (1.1 eq), DCC (1.2 eq), DMAP (0.1 eq).[1]

-

Solvent: Anhydrous DMF (Catalpol has poor solubility in DCM).

-

Procedure:

-

Dissolve Catalpol and the acid in DMF under Argon.

-

Add DMAP, followed by dropwise addition of DCC dissolved in DMF at 0°C.

-

Allow to warm to RT and stir for 12-24 hours.

-

-

Workup: Dilute with water, extract with n-BuOH (to recover the glycoside), concentrate, and purify via HPLC (as in Protocol 1).

Pathway B: Peracetylation (Zone C)

Rationale:[1] Increasing lipophilicity to enhance blood-brain barrier (BBB) permeability or cellular uptake.[1]

-

Reagents: Specioside (50 mg), Acetic Anhydride (1 mL), Pyridine (1 mL).

-

Procedure: Stir the mixture at room temperature for 4 hours.

-

Workup: Pour into ice water. Extract with Ethyl Acetate.[4] Wash with 1M HCl (to remove pyridine), then NaHCO₃.

-

Result: Peracetylated Specioside. The glucose hydroxyls and the phenolic hydroxyl will be acetylated.

-

Note: To selectively acetylate only the sugar, use mild enzymatic acetylation (Lipase from Candida antarctica) in vinyl acetate, though chemical peracetylation is standard for initial screens.

-

Pathway C: Hydrogenation (Saturation of the Linker)

Rationale: To determine if the

-

Reagents: Specioside (20 mg), Pd/C (10% wt), Methanol.

-

Procedure: Stir under H₂ balloon atmosphere for 1 hour. Monitor closely by HPLC to prevent hydrogenolysis of the benzylic-like positions or epoxide opening (though the epoxide is generally stable to mild hydrogenation).

-

Result: Dihydro-specioside.

Analytical Validation & Data Summary

For every derivative, structural identity must be confirmed using ¹H NMR and MS.

Key Diagnostic Signals (400 MHz, DMSO-d₆):

| Moiety | Proton (Position) | Chemical Shift (δ) | Multiplicity | Change in Derivatives |

| Coumaroyl | Olefinic H-7' | 7.50 - 7.65 | Doublet (J=16Hz) | Disappears in Pathway C (Hydrogenation) |

| Coumaroyl | Olefinic H-8' | 6.35 - 6.50 | Doublet (J=16Hz) | Disappears in Pathway C |

| Coumaroyl | Aromatic Ring | 6.80 - 7.60 | AA'BB' System | Shift/Pattern changes in Pathway A |

| Iridoid | H-1 (Acetal) | 4.90 - 5.10 | Doublet | Stable anchor signal |

| Iridoid | Epoxide H-7/H-8 | 3.50 - 3.80 | Multiplet | Loss indicates degradation (Ring opening) |

References

-

Isolation & Structure: El-Naggar, L. J., & Doskotch, R. W. (1980).[1][2] Specioside: A new iridoid glycoside from Catalpa speciosa. Journal of Natural Products, 43(4), 524-526.[1] [1]

-

Biological Activity (Nrf2): Picerno, P., et al. (2021). Activation of the Keap1-Nrf2 pathway by specioside and the n-butanol extract from the inner bark of Tabebuia rosea.[1][5][6] Journal of Ethnopharmacology.

-

Iridoid Synthesis: Jensen, S. R., et al. (2002). Iridoids and their biosynthesis in Cornales. Phytochemistry, 60(4), 353-374.[1]

-

General SAR Methodology: Tundis, R., et al. (2008). Iridoids: Research advances in their phytochemistry, biological activities, and pharmacokinetics.[2][3] Molecules. [1][3]

Sources

Specioside formulation for in vivo studies

An Application Note and Protocol for the Formulation of Specioside for In Vivo Studies

Introduction

Specioside, an iridoid glycoside extracted from plants such as Catalpa speciosa, has demonstrated a range of promising biological activities, including anti-inflammatory and analgesic effects.[1] As research progresses from in vitro assays to in vivo animal models, the development of a stable, homogenous, and biocompatible formulation becomes a critical determinant of experimental success and data reproducibility. The inherent physicochemical properties of iridoid glycosides present unique challenges for formulation, including potential issues with solubility and stability.[2][3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a systematic approach to developing a suitable formulation for specioside for in vivo administration, with a primary focus on oral delivery. The protocols herein are designed to be self-validating, emphasizing pre-formulation assessment, rational vehicle selection, and quality control to ensure scientific integrity.

Section 1: Pre-Formulation Assessment of Specioside

A thorough understanding of the physicochemical properties of a compound is the foundation of rational formulation development.[4] This initial assessment informs vehicle selection, predicts potential stability issues, and guides the overall formulation strategy.

Physicochemical Properties

Specioside is a relatively large and polar molecule due to its glycosidic moiety and multiple hydroxyl groups.[5] These structural features govern its behavior in various solvents and physiological environments.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₈O₁₂ | [5][6] |

| Molecular Weight | 508.47 g/mol | [5][6] |

| Structure | Iridoid Glycoside | [6] |

| CAS Number | 72514-90-0 | [5][6] |

| Computed XLogP3 | -0.9 | [5] |

The negative XLogP3 value indicates a high degree of hydrophilicity, suggesting that specioside will have limited solubility in non-polar, lipophilic solvents but potentially good solubility in aqueous and polar organic solvents.

Solubility Profiling

The primary goal of solubility profiling is to identify a vehicle or a system of vehicles that can dissolve specioside at the desired concentration for dosing. The low oral bioavailability of some glycosides can be linked to poor solubility and/or permeability.[7] Therefore, achieving a stable solution or a fine, homogenous suspension is critical.

Protocol 1: Kinetic Solubility Assessment in Common Vehicles

-

Vehicle Preparation : Prepare a panel of common, non-toxic vehicles used in preclinical studies.[8][9]

-

Stock Solution : Prepare a high-concentration stock solution of specioside in a solvent where it is freely soluble, such as Dimethyl Sulfoxide (DMSO) or Methanol.

-

Serial Dilution : Add small aliquots of the specioside stock solution to a known volume of each test vehicle at room temperature.

-

Observation : After each addition, vortex the mixture for 30-60 seconds. Observe for precipitation. The concentration at which the first sign of persistent precipitation occurs is the kinetic solubility limit.

-

Data Recording : Record the results in a table for easy comparison.

Table of Potential Vehicles for Specioside Formulation Screening:

| Vehicle Class | Specific Example | Rationale & Considerations |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS), pH 7.4 | Physiologically compatible. Ideal for intravenous administration if solubility permits. |

| Aqueous Gums | 0.5% (w/v) Carboxymethylcellulose (CMC) in water | Standard suspending agent for oral gavage. Well-tolerated.[8] |

| Co-solvents | 10% DMSO, 40% PEG 400, 50% Saline | Can significantly enhance the solubility of poorly water-soluble compounds.[8] Must evaluate potential toxicity of the vehicle itself. |

| Surfactants | 1-2% Tween® 80 or Poloxamer 188 in water | Non-ionic surfactants that can improve wetting and form micellar solutions to increase apparent solubility.[10] |

| Cyclodextrins | 10-20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water | Forms inclusion complexes with guest molecules, enhancing aqueous solubility.[11] |

Stability Analysis

Glycosides can be susceptible to hydrolysis, particularly under acidic or alkaline conditions.[12] Temperature can also accelerate degradation.[13] A preliminary stability assessment is crucial to define the optimal storage conditions and usable lifespan of the formulation.

Protocol 2: pH-Dependent Stability Assessment

-

Formulation Preparation : Prepare the chosen specioside formulation (e.g., 1 mg/mL in PBS).

-

pH Adjustment : Aliquot the formulation into separate tubes and adjust the pH to representative values (e.g., pH 2, pH 6.5, pH 8) using dilute HCl or NaOH.

-

Incubation : Store aliquots at both room temperature (20-25°C) and accelerated conditions (e.g., 40°C).

-

Time Points : Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quantification : Immediately analyze the concentration of specioside in each sample using a validated analytical method, such as HPLC-UV or UPLC-MS/MS.[14][15]

-

Analysis : Plot the percentage of remaining specioside against time for each pH and temperature condition to determine the degradation rate. The stability of similar glycosides has been shown to be optimal near neutral pH.[12]

Section 2: Formulation Strategies & Selection Workflow

The choice of formulation depends directly on the results of the pre-formulation assessment. The goal is to select the simplest possible formulation that ensures dose accuracy and does not interfere with the biological activity being studied.

Caption: Formulation selection workflow for specioside.

-

Aqueous Solution : If specioside is sufficiently soluble in a simple aqueous vehicle like saline or PBS at the required concentration, this is the ideal choice due to its simplicity and low potential for vehicle-induced biological effects.

-

Aqueous Suspension : For compounds with low aqueous solubility, a suspension is the next logical choice, particularly for oral administration. The key is to achieve a fine, uniform suspension that does not settle quickly, ensuring accurate dosing. A vehicle like 0.5% carboxymethylcellulose (CMC) is commonly used.[9]

-

Co-solvent or Surfactant Systems : If a homogenous suspension cannot be achieved, or if higher concentrations are needed, co-solvents (e.g., PEG 400, propylene glycol) or surfactants (e.g., Tween 80) can be introduced to improve solubility.[10] It is imperative to run a vehicle-only control group in the in vivo study, as these excipients can have their own biological effects.[8]

-

Cyclodextrin Complexes : For particularly challenging compounds, cyclodextrins can form inclusion complexes that dramatically increase aqueous solubility.[11] This is a more advanced formulation strategy that requires careful characterization.

Section 3: Detailed Protocol for Oral Suspension Formulation

This protocol describes the preparation of a 100 mL specioside suspension at a concentration of 5 mg/mL in 0.5% (w/v) carboxymethylcellulose for oral gavage administration in rodents.

Materials & Equipment

-

Specioside (≥98% purity)

-

Sodium Carboxymethylcellulose (CMC, low viscosity)

-

Sterile, purified water

-

Analytical balance

-

Magnetic stirrer and stir bar

-

150 mL glass beaker

-

100 mL volumetric flask

-

Spatulas and weigh boats

-

pH meter

Step-by-Step Preparation Protocol

-

Prepare the Vehicle :

-

Add approximately 80 mL of purified water to the 150 mL beaker.

-

Place the beaker on the magnetic stirrer and create a vortex.

-

Slowly sprinkle 0.5 g of sodium CMC onto the surface of the vortex to prevent clumping.

-

Continue stirring until the CMC is fully dissolved and the solution is clear. This may take 30-60 minutes.

-

Transfer the 0.5% CMC solution to the 100 mL volumetric flask. Rinse the beaker with a small amount of water and add the rinsing to the flask.

-

Bring the final volume to exactly 100 mL with purified water. This is the vehicle.

-

-

Prepare the Specioside Suspension :

-

Accurately weigh 500 mg of specioside powder.

-

Transfer the weighed specioside into a clean glass beaker.

-

Add a small amount of the 0.5% CMC vehicle (~5-10 mL) to the specioside powder to create a paste. This process, known as levigation, helps ensure the particles are adequately wetted and reduces aggregation.

-

Gradually add the remaining 0.5% CMC vehicle to the paste while stirring continuously with a magnetic stirrer.

-

Continue stirring for at least 15-20 minutes to ensure a homogenous suspension.

-

-

Quality Control & Storage :

-

Visual Inspection : The final formulation should be a uniform, milky-white suspension, free of large aggregates or clumps.

-

pH Measurement : Measure the pH of the final suspension. It should be near neutral. Adjust if necessary with dilute NaOH or HCl, although this is typically not required.

-

Storage : Store the suspension in a sealed, clearly labeled container at 2-8°C. Protect from light if the compound is light-sensitive.

-

Dosing : Before each dose administration, the suspension must be thoroughly mixed (e.g., by vortexing or inverting the container) to re-suspend any settled particles and ensure dose uniformity.

-

Caption: Step-by-step workflow for preparing an oral suspension.

Section 4: Conclusion

The successful in vivo evaluation of specioside is contingent upon the development of an appropriate and well-characterized formulation. This guide outlines a systematic, science-driven approach beginning with essential pre-formulation studies on solubility and stability. Based on these findings, a rational formulation strategy can be selected, ranging from a simple aqueous solution to a more complex suspension. The detailed protocol for an oral suspension provides a practical, field-proven method for administering specioside. By adhering to these principles of careful formulation development and quality control, researchers can ensure dose accuracy, minimize variability, and generate reliable and reproducible data in their preclinical studies.

References

- Current time information in Asia/Manila. (n.d.). Google.

-

Physicochemical Properties. (n.d.). Jubilant Biosys. Retrieved February 1, 2026, from [Link]

-

Pandey, S., et al. (2019). Specioside (SS) & verminoside (VS) (Iridoid glycosides): isolation, characterization and comparable quantum chemical studies using density functional theory (DFT). ResearchGate. Retrieved February 1, 2026, from [Link]

-

In Vivo Antiplasmodial Activity and Toxicological Analyses of the Ethanolic Leaf and Twig Extract of Faurea speciosa Welw. (Proteaceae). (2021). Semantic Scholar. Retrieved February 1, 2026, from [Link]

-

The effect of different storage conditions on the chemical stability, laxative effect and acute toxicity of sennoside solutions. (n.d.). PubMed. Retrieved February 1, 2026, from [Link]

-

Chemical structures of Specioside (SS) and Verminoside (VS). (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

-

In vivo assessment of the antimalarial activity and acute oral toxicity of an ethanolic seed extract of Spondias pinnata (L.f.) Kurz. (2022). BMC Complementary Medicine and Therapies. Retrieved February 1, 2026, from [Link]

-

Specioside | C24H28O12. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]

-

Pharmacokinetic and oral bioavailability study of schaftoside in rats. (2024). PubMed. Retrieved February 1, 2026, from [Link]

-

In Vivo Hepatoprotective and Nephroprotective Activity of Acylated Iridoid Glycosides from Scrophularia hepericifolia. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]

-

Validated Spectrophotometric Methods for the Determination of Amlodipine Besylate in Drug Formulations Using 2,3-dichloro 5,6-dicyano 1,4-benzoquinone and Ascorbic Acid. (2003). PubMed. Retrieved February 1, 2026, from [Link]

-

In vivo antiinflammatory activity and chemical composition of Hypericum scabroides. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

-

Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. (2024). PubMed. Retrieved February 1, 2026, from [Link]

-

Excipients used in mouth dissolving tablets. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

-

Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). ResearchGate. Retrieved February 1, 2026, from [Link]

-

Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics. (n.d.). PMC - PubMed Central. Retrieved February 1, 2026, from [Link]

-

In Vivo Anti-Inflammatory and Wound Healing Activity of Extracts and Micro-Aerogels of Bursera microphylla A. Gray. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]

-

In Vivo and in Silico Sedative-Hypnotic Like Activity of 7-methyljuglone Isolated From Diospyros Lotus L. (2017). PubMed. Retrieved February 1, 2026, from [Link]

-

Identification and quantitative analysis of furostanol glycosides in caltrop. (2020). Pharmacia. Retrieved February 1, 2026, from [Link]

-

The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). PMC - NIH. Retrieved February 1, 2026, from [Link]

-

Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]

-

Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

-

In vivo antiinflammatory activity and chemical composition of Hypericum scabroides. (2014). Asian Pacific Journal of Tropical Medicine. Retrieved February 1, 2026, from [Link]

-

The Selection of Excipients for Oral Solid Dosage Forms. (n.d.). IntechOpen. Retrieved February 1, 2026, from [Link]

-

Plant-derived natural products for drug discovery: current approaches and prospects. (2022). PMC. Retrieved February 1, 2026, from [Link]

-

Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics. (2018). ResearchGate. Retrieved February 1, 2026, from [Link]

-

Analytical Method Validation: Collation between International Guidelines. (n.d.). Asian Journal of Research in Chemistry. Retrieved February 1, 2026, from [Link]

-

Oral bioavailability in special populations. (2015). MedCrave online. Retrieved February 1, 2026, from [Link]

-

Common Solvents and Non-solvents of Polystyrene. (2018). Bangs Laboratories. Retrieved February 1, 2026, from [Link]

-

In vivo sedative activity of methanolic extract of Stericulia villosa Roxb. leaves. (2016). PMC. Retrieved February 1, 2026, from [Link]

-

High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. (2016). ACS Central Science. Retrieved February 1, 2026, from [Link]

-

Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. (2022). NIH. Retrieved February 1, 2026, from [Link]

-

Week 11: Lecture 52: Quantitative Evaluation of Herbal Drugs Using Chromatographic Methods (Part 1). (2025). YouTube. Retrieved February 1, 2026, from [Link]

-

Characteristics, Isolation Methods, and Biological Properties of Aucubin. (2023). PMC - NIH. Retrieved February 1, 2026, from [Link]

-

FORMULATION DEVELOPMENT - The Role of Excipient Selection in the Development of Orally Disintegrating Tablets. (2021). Drug Development & Delivery. Retrieved February 1, 2026, from [Link]

-